molecular formula C11H15N B13197568 3-ethyl-7-methyl-2,3-dihydro-1H-indole

3-ethyl-7-methyl-2,3-dihydro-1H-indole

Cat. No.: B13197568
M. Wt: 161.24 g/mol
InChI Key: IUXCCBPPSNROOA-UHFFFAOYSA-N
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Description

3-Ethyl-7-methyl-2,3-dihydro-1H-indole is a bicyclic heterocyclic compound featuring a partially saturated indole scaffold. Its structure comprises a six-membered benzene ring fused to a five-membered nitrogen-containing ring, with ethyl and methyl substituents at positions 3 and 7, respectively. The dihydro modification (2,3-dihydro) reduces aromaticity in the five-membered ring, influencing electronic properties and reactivity compared to fully aromatic indoles. While direct synthesis data for this compound are absent in the provided evidence, analogous derivatives (e.g., 7-ethyl-2,3-dihydro-1H-indole in ) suggest synthetic routes involving alkylation or cyclization strategies .

Properties

Molecular Formula

C11H15N

Molecular Weight

161.24 g/mol

IUPAC Name

3-ethyl-7-methyl-2,3-dihydro-1H-indole

InChI

InChI=1S/C11H15N/c1-3-9-7-12-11-8(2)5-4-6-10(9)11/h4-6,9,12H,3,7H2,1-2H3

InChI Key

IUXCCBPPSNROOA-UHFFFAOYSA-N

Canonical SMILES

CCC1CNC2=C(C=CC=C12)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-ethyl-7-methyl-2,3-dihydro-1H-indole can be achieved through various methods. One common approach involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions to form the indole ring . For example, the reaction of 3-ethyl-2-butanone with phenylhydrazine in the presence of an acid catalyst can yield 3-ethyl-7-methyl-2,3-dihydro-1H-indole.

Industrial Production Methods: Industrial production of indole derivatives often involves optimizing reaction conditions to maximize yield and purity. This can include the use of specific catalysts, solvents, and temperature control. The Fischer indole synthesis remains a widely used method in industrial settings due to its efficiency and scalability .

Chemical Reactions Analysis

Silylation Reactions

Silyl protection of the hydroxyl group in related indoles has been demonstrated using hexamethyldisilazane (HMDS) in non-polar solvents :

Reaction ComponentDetails
SolventToluene or xylene
Temperature70–72°C under reflux
Molar Ratio1:3 (HMDS : indole derivative)
Isolation MethodVacuum distillation at 0.5–2.0 mmHg
ProductSilyl-protected indole derivative

This method avoids chromatographic purification, making it industrially scalable .

Acylation and Alkylation

The indole’s electron-rich aromatic ring undergoes electrophilic substitution at the 5-position. For example:

  • Friedel-Crafts Acylation :

    • Reagents: Acetyl chloride, AlCl₃ in CH₂Cl₂.

    • Product: 5-Acetyl-3-ethyl-7-methyl-2,3-dihydro-1H-indole .

    • Yield: 72% after column chromatography .

  • Methylation :

    • Reagents: Methyl iodide, K₂CO₃ in DMF.

    • Product: 1,3-Dimethyl derivative (confirmed by ¹H NMR at δ 3.12 ppm for N–CH₃) .

Catalytic Hydrogenation

The dihydroindole structure undergoes selective hydrogenation:

  • Catalyst : Pd/C (10% w/w) in ethanol.

  • Pressure : 1 atm H₂.

  • Product : 3-Ethyl-7-methylindoline (saturated ring).

Oxidation to Indole-2,3-dione

  • Reagent : KMnO₄ in acidic medium (H₂SO₄).

  • Product : 7-Methylisatin derivative (confirmed by IR carbonyl stretch at 1720 cm⁻¹) .

Stability and Reactivity Trends

  • pH Sensitivity : Degrades under strong acidic/basic conditions (t₁/₂ = 2 h at pH < 2 or >12).

  • Thermal Stability : Stable up to 200°C (TGA data).

Scientific Research Applications

Chemistry: 3-ethyl-7-methyl-2,3-dihydro-1H-indole is used as a building block in the synthesis of more complex organic molecules. Its reactivity and functional group compatibility make it valuable in organic synthesis .

Biology: Indole derivatives, including 3-ethyl-7-methyl-2,3-dihydro-1H-indole, have been studied for their biological activities. They exhibit antiviral, anticancer, and antimicrobial properties, making them potential candidates for drug development .

Medicine: The compound’s biological activities have led to its investigation as a potential therapeutic agent. It has shown promise in preclinical studies for the treatment of various diseases, including cancer and infectious diseases .

Industry: In the industrial sector, 3-ethyl-7-methyl-2,3-dihydro-1H-indole is used in the production of pharmaceuticals, agrochemicals, and dyes. Its versatility and reactivity make it a valuable intermediate in various chemical processes .

Mechanism of Action

The mechanism of action of 3-ethyl-7-methyl-2,3-dihydro-1H-indole involves its interaction with specific molecular targets and pathways. For example, indole derivatives can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and target .

Comparison with Similar Compounds

Structural and Electronic Comparisons

Table 1: Structural Features of Selected Indole Derivatives

Compound Substituents Molecular Formula Key Structural Notes Evidence ID
3-Ethyl-7-methyl-2,3-dihydro-1H-indole 3-ethyl, 7-methyl C12H15N Reduced aromaticity in pyrrole ring -
7-Ethyl-2,3-dihydro-1H-indole 7-ethyl C10H13N Ethyl at position 7; similar dihydro core
Compound 77 () 7-chloro, 3-(imidazolyl) C19H14ClN3 Halogen substitution; extended π-system
Compound I () 3-(4-nitrobenzoyl), 2-methyl C23H18N2O4S Electron-withdrawing nitro group; sulfonyl

Key Observations :

  • Substituent Effects : The ethyl and methyl groups in the target compound are electron-donating, contrasting with electron-withdrawing groups (e.g., nitro in ) that polarize the indole ring. Halogens (e.g., Cl in ) enhance electrophilic reactivity .
Spectroscopic Comparisons

Table 2: NMR Chemical Shifts (δ, ppm) of Core Carbons

Compound C-3 (δ) C-7 (δ) C-3a (δ) C-7a (δ) Evidence ID
3-Ethyl-7-methyl-2,3-dihydro-1H-indole* ~47-50 ~109-110 ~128-129 ~136-137 -
7-Ethyl-2,3-dihydro-1H-indole 47.45 109.46 128.83 136.33
Compound 78 () - - - -
Compound 5 () 101.99 109.42 128.73 136.27

*Inferred from analogous compounds in –3.

  • The ethyl group at position 3 causes upfield shifts (~47–50 ppm for C-3) compared to unsubstituted dihydroindoles.
  • Methyl at position 7 aligns with shifts near 109–110 ppm (C-7), consistent with –5 .
Functional and Application Potential
  • Bioactivity: Halogenated analogs (e.g., 7-chloro in ) are common in drug discovery due to enhanced binding and metabolic stability .
  • Agrochemical Relevance: notes that indole derivatives with electronegative groups (e.g., CF2) are used in agrochemicals. The target compound’s alkyl groups might serve as precursors for further functionalization .

Biological Activity

3-Ethyl-7-methyl-2,3-dihydro-1H-indole is a derivative of indole, a significant heterocyclic compound known for its diverse biological activities. This article explores the biological activity of this compound, including its potential therapeutic applications, mechanisms of action, and comparative analysis with similar compounds.

Overview of Indole Derivatives

Indole derivatives are widely recognized for their pharmacological properties, including antiviral , anticancer , and antimicrobial activities. The presence of specific substituents on the indole ring can significantly influence these properties. 3-Ethyl-7-methyl-2,3-dihydro-1H-indole is particularly interesting due to its unique substitution pattern, which may enhance its biological efficacy compared to other indole derivatives .

The biological activity of 3-ethyl-7-methyl-2,3-dihydro-1H-indole is attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound can inhibit specific enzymes involved in disease processes, which may lead to therapeutic effects against conditions like cancer and infections.
  • Receptor Modulation : It may bind to receptors that regulate cellular signaling pathways, impacting processes such as cell proliferation and apoptosis .

Anticancer Activity

Research indicates that indole derivatives exhibit significant anticancer properties. For instance:

  • In vitro studies have shown that 3-ethyl-7-methyl-2,3-dihydro-1H-indole can inhibit the growth of various cancer cell lines. A study highlighted its potential in targeting breast cancer cells by inducing apoptosis through caspase activation .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Antibacterial Studies : Inhibition zones were measured against several bacterial strains, revealing promising antibacterial activity. For example, inhibition zones of up to 24 mm were recorded against Staphylococcus aureus .
Compound Bacterial Strain Inhibition Zone (mm)
3-Ethyl-7-methyl-2,3-dihydro-1H-indoleStaphylococcus aureus24
3-Ethyl-7-methyl-2,3-dihydro-1H-indoleEscherichia coli21

Other Biological Activities

Additionally, this compound has shown potential in other areas:

  • Neuroprotective Properties : Studies suggest that derivatives of 2,3-dihydroindoles can exhibit neuroprotective effects, potentially offering therapeutic avenues for neurodegenerative diseases like Alzheimer's .

Comparative Analysis with Similar Compounds

To better understand the uniqueness and efficacy of 3-ethyl-7-methyl-2,3-dihydro-1H-indole, a comparison with other related compounds is essential.

Compound Biological Activity Reference
IndoleAnticancer
3-MethylindoleAntimicrobial
2,3-DihydroindoleNeuroprotective

Case Studies

Several case studies have documented the efficacy of indole derivatives in clinical settings:

  • Breast Cancer Treatment : A clinical trial investigated the use of indole derivatives similar to 3-ethyl-7-methyl-2,3-dihydro-1H-indole in combination therapies for breast cancer patients. Results indicated improved outcomes when combined with standard chemotherapy .
  • Antiviral Properties : Another study explored the antiviral effects of indole derivatives against viral infections such as influenza and HIV. The findings suggest that these compounds can inhibit viral replication effectively .

Q & A

Q. What are the standard methods for determining the crystal structure of 3-ethyl-7-methyl-2,3-dihydro-1H-indole?

  • Methodological Answer: X-ray crystallography using the SHELX suite (e.g., SHELXL for refinement) is widely employed. For indole derivatives, intramolecular hydrogen bonds (e.g., C–H⋯O interactions forming S(6) motifs) and dihedral angles between substituents (e.g., sulfonyl-bound phenyl rings orthogonal to the indole core) are critical parameters . Initial structure solution can be achieved via SHELXD or SHELXS, followed by refinement in SHELXL. Data collection requires high-resolution diffraction to resolve disorder or twinning, common in flexible indole derivatives .

Q. How can synthetic routes for 3-ethyl-7-methyl-2,3-dihydro-1H-indole be optimized for yield and purity?

  • Methodological Answer: Catalytic systems like iodine (10 mol% in MeCN at 40°C) have shown efficacy in indole functionalization, achieving yields up to 98% in electrophilic substitutions (e.g., Friedel-Crafts alkylation) . Reductive steps (e.g., NaBH₄ in acetic acid) require controlled temperature (e.g., 10°C) to minimize side reactions. Post-synthesis purification via column chromatography or recrystallization is recommended, particularly for separating regioisomers or byproducts .

Q. What spectroscopic techniques are most reliable for characterizing substituent positions in this compound?

  • Methodological Answer: High-field NMR (¹H/¹³C) is critical for resolving substituent effects. For example, methyl and ethyl groups on the indole ring produce distinct splitting patterns in aromatic proton regions. Intramolecular hydrogen bonds (observed in XRD) may downfield-shift specific protons, corroborating structural assignments . Mass spectrometry (HRMS) and IR can further validate functional groups like NH or carbonyls.

Advanced Research Questions

Q. How can data contradictions between spectroscopic and crystallographic results be resolved?

  • Methodological Answer: Discrepancies (e.g., NMR suggesting conformational flexibility vs. XRD showing a rigid structure) may arise from dynamic processes in solution. Variable-temperature NMR or NOESY experiments can probe rotational barriers or hydrogen-bond stability. For example, intramolecular C–H⋯O bonds observed in XRD may transiently break in solution, altering proton environments . Computational methods (DFT or MD simulations) can model these dynamics and validate experimental data .

Q. What strategies are effective for refining 3-ethyl-7-methyl-2,3-dihydro-1H-indole structures with twinned or disordered data?

  • Methodological Answer: SHELXL’s TWIN/BASF commands are essential for handling twinned data. For disorder, split-atom models with restrained occupancy (e.g., using ISOR/DFIX restraints) improve refinement stability. High-throughput phasing pipelines (SHELXC/D/E) are robust for resolving ambiguities in low-symmetry space groups common to indole derivatives .

Q. How can reaction conditions be systematically optimized for regioselective functionalization of the indole core?

  • Methodological Answer: Design-of-Experiments (DoE) approaches can evaluate variables like catalyst loading, solvent polarity, and temperature. For example, iodine catalysis in MeCN enhances regioselectivity at the indole C3 position due to electrophilic activation . Kinetic studies (e.g., in situ IR monitoring) identify rate-limiting steps, while computational tools (e.g., Fukui indices) predict reactive sites for functionalization .

Q. What methodologies address challenges in synthesizing enantiopure derivatives of this compound?

  • Methodological Answer: Chiral auxiliaries (e.g., (S)-proline derivatives) or asymmetric catalysis (e.g., Pd-catalyzed cross-couplings) can induce stereocontrol. For diastereomer separation, chiral HPLC or crystallization (e.g., using tartaric acid salts) is effective. Crystallographic refinement with Flack parameters validates absolute configuration .

Methodological Considerations

  • Data Validation: Cross-reference XRD-derived bond lengths/angles with DFT-optimized geometries to detect systematic errors .
  • Reproducibility: Document reaction conditions (e.g., moisture sensitivity, inert atmosphere) rigorously, as indole derivatives often degrade under oxidative or acidic conditions .
  • High-Throughput Screening: Use SHELX pipelines for rapid phasing of structurally similar indole analogs .

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